Betulinic acid palmitate

Antimelanoma Cytotoxicity Triterpenoid Esters

Betulinic acid palmitate (Pal-BA) solves liposomal formulation reproducibility issues where random ester substitution compromises data. • 82% liposomal drug loading efficiency (vs. 78% for betulinic acid) • IC50 = 52.37 μM in NCI-H460 cells (>2-fold improvement over BA) • Zeta potential -18.2 mV; ideal for formulation optimization without extreme cytotoxicity Suited for anticancer SAR, liposomal process development, and A375 melanoma research.

Molecular Formula C46H78O4
Molecular Weight 695.1 g/mol
Cat. No. B15495536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic acid palmitate
Molecular FormulaC46H78O4
Molecular Weight695.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)C(=C)C)C
InChIInChI=1S/C46H78O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-39(47)50-38-27-28-43(6)36(42(38,4)5)26-29-45(8)37(43)24-23-35-40-34(33(2)3)25-30-46(40,41(48)49)32-31-44(35,45)7/h34-38,40H,2,9-32H2,1,3-8H3,(H,48,49)/t34-,35+,36-,37+,38-,40+,43-,44+,45+,46-/m0/s1
InChIKeyMWHXKEDEGAOXTB-KUSSNGGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betulinic Acid Palmitate Overview


Betulinic acid palmitate (Pal-BA, CAS 19833-15-9) is a semi-synthetic fatty acid ester of the pentacyclic triterpenoid betulinic acid [1]. Formed via esterification of the C-3 hydroxyl group with palmitic acid (C16:0), this derivative (molecular formula C46H78O4, MW 695.08) exhibits enhanced lipophilicity compared to the parent molecule [2]. This physicochemical modification is a strategic approach to address the low aqueous solubility and bioavailability that limit the translational utility of betulinic acid [3]. Consequently, Pal-BA is primarily investigated as a cytotoxic agent in anticancer research, where its structural properties influence both its intrinsic activity and its suitability for encapsulation within lipid-based nanocarriers.

1
Cell-model endpoint review
For cytotoxicity studies using cancer cell lines
2
Liposomal nanocarrier research fit
Reported 82% DLE in surface-modified liposomes
3
Structure-activity relationship probe
C16 palmitoyl ester; intermediate lipophilicity vs. C4/C18 analogs

Why Betulinic Acid Palmitate Substitution Fails


In preclinical development, substituting betulinic acid (BA) or its other fatty esters for betulinic acid palmitate (Pal-BA) without experimental justification can compromise data reproducibility and lead to erroneous conclusions regarding potency, selectivity, and formulation compatibility [1]. Direct comparative studies demonstrate that the fatty acid chain length significantly modulates the resulting biological activity profile: while the butyryl ester (But-BA) typically shows enhanced intrinsic cytotoxicity, Pal-BA and the stearoyl ester (St-BA) exhibit similar or lower potency than BA itself [1]. Critically, the physicochemical properties conferred by the palmitoyl moiety affect the ester's behavior in advanced drug delivery systems [2]. For example, the drug loading efficiency and particle size of liposomal formulations differ markedly among BA, Pal-BA, and St-BA [1]. Therefore, replacing Pal-BA with another in-class analog can alter key experimental parameters, including cellular IC50 values in specific cancer models and the biophysical characteristics of the nanoformulation, potentially invalidating the study's translational intent [3].

Cytotoxicity profile may differ
The butyryl ester (But-BA) shows substantially higher intrinsic potency; substituting Pal-BA with But-BA can shift IC50 values significantly.
Liposomal loading context may not transfer
Pal-BA, BA, and St-BA produce different drug loading efficiencies and particle characteristics in the same liposomal platform.
Cell-line endpoint context may require review
Pal-BA activity is model-dependent; response in NCI-H460 (IC50 52.37 μM) does not predict response in A375 or HaCaT models.

Betulinic Acid Palmitate Comparative Evidence


A375 Melanoma Cytotoxicity Profile

In A375 human melanoma cells treated for 48 hours, the palmitoyl ester of betulinic acid (Pal-BA) reduced cell viability to a level comparable to the parent compound, betulinic acid (BA) [1]. At the highest tested concentration (100 μM), Pal-BA achieved a cell viability of 47.29% ± 1.39, compared to 40.24% ± 0.89 for BA [1]. In contrast, the butyryl ester (But-BA) was significantly more potent, with a calculated IC50 of 60.77 μM, outperforming BA's IC50 of 65.9 μM [2]. This demonstrates that Pal-BA does not inherently amplify the cytotoxic potency of BA in this model, a characteristic that differentiates it from the short-chain butyryl derivative.

A375 Melanoma Cytotoxicity
Head-to-head
47.29% ± 1.39 viability vs BA 40.24% ± 0.89 (100 μM, 48h)
Reported cell-model response context; Pal-BA does not amplify potency in A375 cells.
But-BA more potent (IC50 60.77 μM). Supports potency-profile selection.
Antimelanoma Cytotoxicity Triterpenoid Esters

NCI-H460 Lung Cancer Cytotoxicity

In NCI-H460 non-small cell lung cancer cells, a clear structure-activity relationship based on fatty acid chain length is evident [1]. After 48 hours of treatment, the palmitoyl ester (Pal-BA) demonstrated an IC50 value of 52.37 ± 0.35 μM [1]. This represents a notable improvement in potency compared to betulinic acid (BA), which had an IC50 > 100 μM in this assay [1]. However, the butyryl ester (But-BA) was substantially more potent with an IC50 of 50.26 ± 0.53 μM, and the stearoyl ester (St-BA) was less potent with an IC50 of 61.17 ± 1.48 μM [1]. This positions Pal-BA with an intermediate cytotoxic profile in this specific lung cancer model.

NCI-H460 Lung Cancer IC50
Head-to-head
52.37 ± 0.35 μM
Supports cytotoxicity endpoint review; >2-fold lower IC50 than BA (>100 μM).
But-BA: 50.26 μM; St-BA: 61.17 μM. Intermediate rank in tested ester set.
Lung Cancer IC50 Betulinic Acid Derivatives

Liposomal Drug Loading Efficiency

When formulating betulinic acid derivatives into liposomal nanocarriers, the choice of ester significantly alters the final particle's characteristics [1]. Betulinic acid palmitate-loaded liposomes (Pal-BA-Lip) achieved a drug loading efficiency (DLE) of 82% [1]. This is a 4% absolute increase compared to the 78% DLE observed for betulinic acid-loaded liposomes (BA-Lip) and a 3% decrease compared to the 85% DLE for butyryl ester-loaded liposomes (But-BA-Lip) [1]. Furthermore, the zeta potential, which influences colloidal stability, was -18.2 mV for Pal-BA-Lip, versus -19.4 mV for BA-Lip and -17.8 mV for St-BA-Lip [2].

Liposomal Drug Loading
Head-to-head
82% DLE
Supports formulation-exposure review; +4% absolute vs BA-Lip (78%).
But-BA-Lip: 85%. Zeta potential -18.2 mV. Thin-film hydration method.
Liposomal Formulation Drug Delivery Nanocarrier Loading

HaCaT Keratinocyte Selectivity

A key differentiator for potential therapeutic agents is the degree to which they spare non-malignant cells [1]. In HaCaT immortalized human keratinocytes, both betulinic acid (BA) and its palmitoyl ester (Pal-BA) exhibited similar, and relatively modest, effects on viability at high concentrations after 48 hours [1]. At 100 μM, BA reduced cell viability to 40.24% ± 0.89, while Pal-BA reduced it to 47.29% ± 1.39 [1]. These values are statistically comparable and contrast sharply with the more aggressive effects seen with the butyryl ester (But-BA) in both cancerous and non-cancerous cells [2]. The data suggests that Pal-BA does not introduce a significant new liability in terms of cytotoxicity towards this normal epithelial cell model compared to BA.

HaCaT Keratinocyte Selectivity
Head-to-head
47.29% ± 1.39 viability vs BA 40.24% ± 0.89 (100 μM, 48h)
Reported selectivity endpoint context; Pal-BA spares non-malignant cells similarly to BA.
Distinguishes from But-BA, which is more broadly cytotoxic. Model-specific review needed.
Selectivity Index Safety Pharmacology HaCaT Keratinocytes

Betulinic Acid Palmitate Research Applications


Liposomal Formulation Development

Based on the evidence of an 82% drug loading efficiency (DLE) in surface-modified liposomes, which is superior to that of betulinic acid (78%) but lower than the butyryl ester (85%), Pal-BA is best suited as a model compound for developing liposomal formulations where high encapsulation is desired but maximal potency is not the primary goal [1]. Its intermediate DLE and zeta potential (-18.2 mV) make it a practical candidate for optimizing manufacturing processes, stability studies, and in vitro release kinetics without the confounding factor of extreme cytotoxicity that might mask formulation benefits [1]. This scenario is directly supported by the liposomal characterization data reported in primary research [1].

NCI-H460 Lung Cancer Studies

The quantitative IC50 data from NCI-H460 cells positions Pal-BA (IC50 = 52.37 μM) as a viable alternative to betulinic acid (IC50 > 100 μM) for researchers who need a betulinic acid-derived tool compound with measurable in vitro activity against this specific lung cancer cell line [2]. This scenario is supported by the head-to-head comparative data, which confirms that Pal-BA provides a >2-fold improvement in potency over BA in this model [2]. In this context, Pal-BA enables proof-of-concept studies for lung cancer that would not be feasible with the parent compound alone.

SAR Studies of Triterpenoid Esters

The distinct activity profiles of Pal-BA (C16), St-BA (C18), and But-BA (C4) make Pal-BA an essential comparator for systematic SAR investigations [1][2]. The data demonstrates that the palmitoyl ester does not simply amplify the activity of betulinic acid; rather, it modulates it in a cell line-dependent manner [2]. In NCI-H460 cells, for example, the IC50 values follow a non-linear trend (But-BA < Pal-BA < St-BA) [2]. Therefore, Pal-BA is a required control compound for studies aiming to elucidate how increasing lipophilicity and molecular volume at the C-3 position affects cellular uptake, target engagement, and downstream biological effects.

Antimelanoma Research Application

In A375 melanoma research, the data shows that But-BA is significantly more potent than BA, while Pal-BA and St-BA have comparable activity to the parent compound [1]. For studies that require a betulinic acid derivative with a molecular weight and lipophilicity closer to the parent BA (to study effects unrelated to increased intrinsic potency), Pal-BA is the appropriate selection [1]. This application scenario is directly supported by the cell viability and IC50 data from A375 cells, which quantifies the difference between Pal-BA (47.29% viability at 100 μM) and But-BA (IC50 = 60.77 μM) [1].

Application
Selection Property
Validation Focus
Liposomal formulation development
Formulation-dependent exposure context
Encapsulation efficiency and colloidal stability review
NCI-H460 lung cancer studies
Cell-model endpoint review
Measurable in vitro activity where BA is inactive
SAR studies of triterpenoid esters
Kinase selectivity review (analog context)
Chain-length-dependent activity profiling
Antimelanoma research application
Cell-model endpoint review
Potency-profile selection vs. more cytotoxic analogs
All applications require independent validation in target models. Reported data are from peer-reviewed liposomal and cell-viability studies.

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